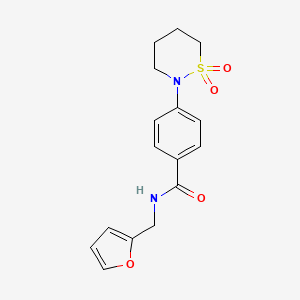

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide

Description

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c19-16(17-12-15-4-3-10-22-15)13-5-7-14(8-6-13)18-9-1-2-11-23(18,20)21/h3-8,10H,1-2,9,11-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNJRJCXDVDXAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazinan ring, followed by the introduction of the dioxido group. The furan-2-ylmethyl group is then attached to the benzamide core through a series of substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent control over reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The thiazinan ring can be further oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The benzamide and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are carefully controlled to favor the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzamide or furan rings.

Scientific Research Applications

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

a. 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide ()

- Structural Differences : The fluorophenyl substituent replaces the furan-2-ylmethyl group, introducing halogenated aromaticity.

- Synthetic Yield : While direct yield data for the target compound are unavailable, related thiazinane derivatives (e.g., compound 35 in ) show moderate yields (66% for bromo-substituted analogs), suggesting comparable synthetic challenges .

b. N-(Furan-2-ylmethyl)-N-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide (JXC010, )

- Synthetic Efficiency : Synthesized in 70% yield via flash chromatography, indicating higher efficiency than some thiazinane derivatives (e.g., compound 36 in , % yield) .

c. 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11, )

- Structural Differences : Replaces the thiazinane with a 1,3,4-oxadiazole ring, altering rigidity and hydrogen-bonding capacity.

- Biological Relevance: Oxadiazoles are known for antimicrobial activity, suggesting divergent therapeutic applications compared to thiazinane derivatives .

Key Observations :

- Thiazinane derivatives (e.g., 35 , 36 ) require harsh bases (NaH) and specialized solvents (DMAc), leading to variable yields .

- Furan-containing compounds (e.g., JXC010, LMM11) exhibit higher synthetic efficiency or commercial availability, highlighting the furan group’s versatility .

Physicochemical and Spectroscopic Data

Key Observations :

Biological Activity

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide is a novel organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on existing research.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 384.47 g/mol. The structure includes a thiazinane ring, a furan moiety, and a benzenesulfonamide group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O5S2 |

| Molecular Weight | 384.47 g/mol |

| CAS Number | 1421585-76-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A proposed pathway includes the formation of the thiazinane ring followed by the introduction of the furan and benzamide groups. Detailed synthetic routes are essential for optimizing yield and purity for biological testing.

Biological Activity

Preliminary studies suggest that compounds with structural similarities to This compound exhibit various biological activities:

- Antimicrobial Properties : Compounds containing thiazole and furan rings have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in similar compounds enhances their antibacterial efficacy .

- Antitumor Activity : The thiazole moiety is known for its anticancer properties. Research indicates that derivatives with similar structures can inhibit tumor growth and induce apoptosis in cancer cell lines . For example, one study reported IC50 values indicating significant cytotoxicity against various cancer cell lines .

- Enzyme Inhibition : The benzenesulfonamide group suggests potential as an inhibitor for carbonic anhydrase and other enzymes involved in metabolic pathways. This could lead to therapeutic applications in conditions like glaucoma or hypertension.

Case Studies

Several studies have investigated the biological activity of benzamide derivatives:

- Study on Antitumor Effects : A cohort study involving benzamide derivatives demonstrated antitumor effects in patients treated with specific dosages, suggesting a correlation between compound structure and therapeutic efficacy .

- Antimicrobial Efficacy : Research on thiazole-bearing compounds indicated that modifications to the phenyl ring significantly impacted antibacterial activity, highlighting structure-activity relationships (SAR) critical for drug development .

Future Directions

Further empirical studies are necessary to elucidate the full spectrum of biological activities associated with This compound . Key areas for future research include:

- Pharmacokinetics and Toxicity Studies : Understanding how this compound behaves in biological systems will be crucial for assessing its safety and efficacy.

- Mechanism of Action : Investigating how this compound interacts at the molecular level with target proteins or enzymes will provide insights into its therapeutic potential.

Q & A

Q. What are the key challenges in synthesizing 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide, and how are they addressed?

The synthesis involves multi-step reactions, including thiazinane ring formation, sulfonation, and benzamide coupling. Key challenges include optimizing reaction conditions (e.g., temperature, solvent, catalysts) to maximize yield and purity. For example, the thiazinane ring synthesis may require oxidizing agents like hydrogen peroxide under controlled pH, while coupling the furan-2-ylmethyl group often employs base-catalyzed amidation. Purification steps (e.g., column chromatography or recrystallization) are critical to isolate the final product .

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation relies on:

- NMR spectroscopy (¹H/¹³C) to verify functional groups and regiochemistry.

- High-performance liquid chromatography (HPLC) to assess purity.

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation.

- X-ray crystallography (if single crystals are obtained) to resolve 3D conformation and hydrogen-bonding networks .

Q. What preliminary biological screening methods are recommended for this compound?

Initial screening should focus on:

- Antimicrobial assays (e.g., MIC against Gram-positive/negative bacteria).

- Cytotoxicity studies (e.g., MTT assay on cancer cell lines like HeLa or MCF-7).

- Enzyme inhibition assays (e.g., acetylcholinesterase for neurological applications). Evidence from analogs suggests thiazinane and furan moieties enhance bioactivity, but results require validation via dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent effects). To address this:

- Standardize protocols (e.g., consistent DMSO concentrations in cell-based assays).

- Perform meta-analyses of published data, focusing on structural analogs (e.g., comparing substituents on the benzamide core).

- Use molecular docking to predict binding affinities against target proteins (e.g., PFOR enzyme or tubulin) and correlate with experimental IC₅₀ values .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility without compromising membrane permeability.

- Metabolic stability : Replace labile bonds (e.g., ester groups) with bioisosteres.

- Prodrug design : Mask acidic/basic functionalities (e.g., via acetyl or phosphate conjugation) to enhance oral bioavailability. Evidence from oxalamide derivatives highlights the importance of balancing logP and hydrogen-bond donors .

Q. How do structural modifications to the thiazinane or furan moieties impact bioactivity?

Comparative studies of analogs reveal:

Q. What computational methods validate the compound’s mechanism of action?

- Molecular dynamics (MD) simulations to study protein-ligand stability (e.g., binding to tubulin or kinases).

- Density functional theory (DFT) to calculate reactive sites (e.g., electrophilic centers for covalent inhibition).

- Pharmacophore modeling to identify critical interaction points (e.g., hydrogen bonds with His79 in acetylcholinesterase) .

Methodological Guidelines

- Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, solvent polarity) and identify optimal conditions .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to distinguish assay noise from true biological signals .

- Ethical Considerations : Adhere to OECD guidelines for in vitro toxicity testing to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.